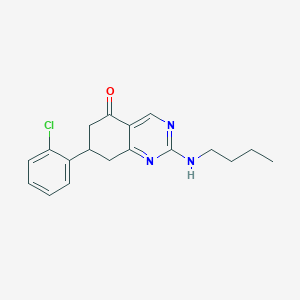![molecular formula C23H17N3O4S B11577722 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577722.png)
2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Starting materials: 4-(prop-2-en-1-yloxy)phenyl bromide.
- Reaction: Coupling reaction to attach the phenyl group to the chromeno[2,3-c]pyrrole core.
- Conditions: Palladium-catalyzed cross-coupling reaction, inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
- Starting materials: 2-hydroxybenzaldehyde and an appropriate amine.
- Reaction: Condensation reaction to form the chromeno[2,3-c]pyrrole core.
- Conditions: Acidic or basic catalyst, reflux conditions.
化学反应分析
Types of Reactions
-
Oxidation Reactions
- The compound can undergo oxidation at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions
- Reduction of the nitro group (if present) on the phenyl ring to an amine.
- Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
-
Substitution Reactions
- Electrophilic substitution on the phenyl ring, particularly at the para position relative to the prop-2-en-1-yloxy group.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Agents: The compound’s ability to interact with DNA and proteins could be exploited in the design of novel anticancer drugs.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Materials Science: The compound’s unique structure could be utilized in the design of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions with enzyme active sites, potentially inhibiting their activity. The chromeno[2,3-c]pyrrole core may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-benzimidazole
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups makes this compound more structurally complex compared to its analogs.
- Versatility : The combination of thiadiazole, chromeno[2,3-c]pyrrole, and phenyl groups provides a unique set of chemical properties that can be exploited in various applications.
- Biological Activity : The compound’s potential to interact with multiple biological targets sets it apart from simpler analogs.
属性
分子式 |
C23H17N3O4S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17N3O4S/c1-3-12-29-15-10-8-14(9-11-15)19-18-20(27)16-6-4-5-7-17(16)30-21(18)22(28)26(19)23-25-24-13(2)31-23/h3-11,19H,1,12H2,2H3 |
InChI 键 |
LLKGVCMQGNNHGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid](/img/structure/B11577654.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11577659.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11577663.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577666.png)
![1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577668.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] benzoate](/img/structure/B11577671.png)
![Methyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11577676.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577682.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11577691.png)

![6-(4-fluorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577700.png)
![6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577710.png)
![4-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide](/img/structure/B11577715.png)
